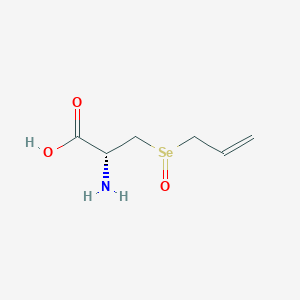
3-(Prop-2-ene-1-seleninyl)-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Prop-2-ene-1-seleninyl)-L-alanine is an organoselenium compound that has garnered interest in various fields of scientific research due to its unique chemical properties and potential applications. This compound is characterized by the presence of a seleninyl group attached to the alanine amino acid, making it a selenium analog of the more commonly known sulfur-containing amino acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-ene-1-seleninyl)-L-alanine typically involves the introduction of a seleninyl group to the alanine backbone. One common method is the reaction of L-alanine with selenium dioxide in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds through the formation of an intermediate selenoxide, which is then reduced to the desired seleninyl compound.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These could include the use of continuous flow reactors to maintain precise control over reaction conditions and improve yield. Additionally, the use of catalysts to enhance the reaction rate and selectivity can be explored to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Prop-2-ene-1-seleninyl)-L-alanine undergoes various chemical reactions, including:
Oxidation: The seleninyl group can be further oxidized to form seleninic acid derivatives.
Reduction: Reduction reactions can convert the seleninyl group to selenol or selenide forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the seleninyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols, amines, and halides can be employed under mild to moderate conditions.
Major Products Formed
Oxidation: Seleninic acids and selenones.
Reduction: Selenols and selenides.
Substitution: Various substituted alanine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Prop-2-ene-1-seleninyl)-L-alanine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organoselenium compounds.
Biology: Studied for its potential role in redox biology and as a mimic of sulfur-containing amino acids in proteins.
Medicine: Investigated for its antioxidant properties and potential therapeutic applications in diseases related to oxidative stress.
Industry: Utilized in the development of selenium-based materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(Prop-2-ene-1-seleninyl)-L-alanine involves its ability to participate in redox reactions due to the presence of the seleninyl group. This group can undergo reversible oxidation and reduction, allowing the compound to act as an antioxidant. The molecular targets include various enzymes and proteins involved in cellular redox homeostasis, where it can modulate their activity and protect against oxidative damage.
Comparison with Similar Compounds
Similar Compounds
3-(Prop-2-ene-1-sulfinyl)-L-alanine: A sulfur analog with similar chemical properties but different reactivity due to the presence of sulfur instead of selenium.
Selenomethionine: Another selenium-containing amino acid with distinct biological roles and applications.
Uniqueness
3-(Prop-2-ene-1-seleninyl)-L-alanine is unique due to its specific seleninyl group, which imparts distinct redox properties and reactivity compared to its sulfur analogs. This uniqueness makes it valuable for studying selenium biochemistry and developing selenium-based therapeutic agents.
Properties
CAS No. |
326794-79-0 |
|---|---|
Molecular Formula |
C6H11NO3Se |
Molecular Weight |
224.13 g/mol |
IUPAC Name |
(2R)-2-amino-3-prop-2-enylseleninylpropanoic acid |
InChI |
InChI=1S/C6H11NO3Se/c1-2-3-11(10)4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-,11?/m0/s1 |
InChI Key |
PGERIJCYXOUYLY-ITZCMCNPSA-N |
Isomeric SMILES |
C=CC[Se](=O)C[C@@H](C(=O)O)N |
Canonical SMILES |
C=CC[Se](=O)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R)-1,4-Dioxaspiro[4.5]decan-2-yl]but-3-en-1-one](/img/structure/B14256760.png)

![N-[(4-chlorophenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide](/img/structure/B14256774.png)
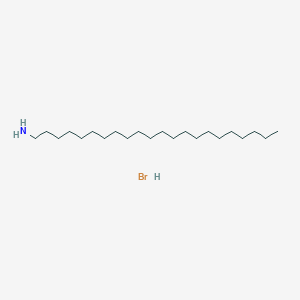

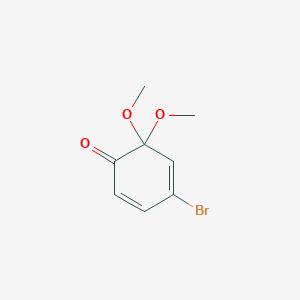

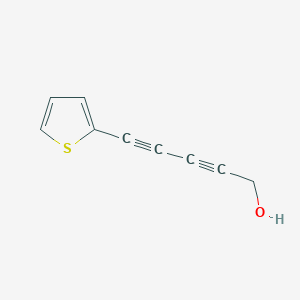
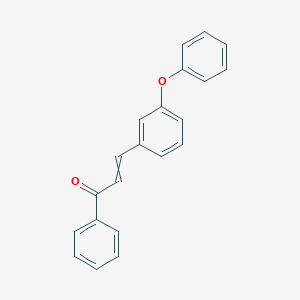

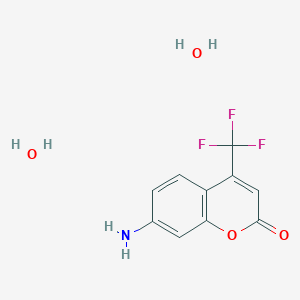

![2-Methyl-1-{4-[4-(trifluoromethoxy)phenoxy]benzene-1-sulfonyl}propan-2-ol](/img/structure/B14256822.png)

